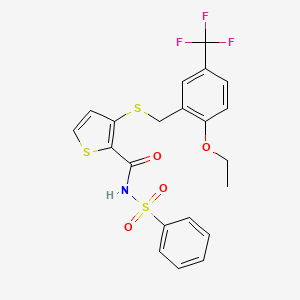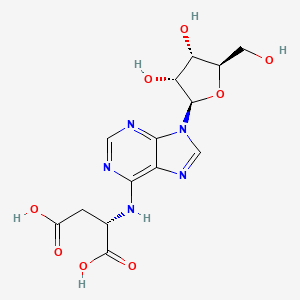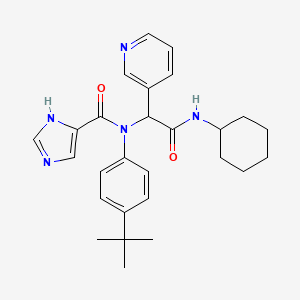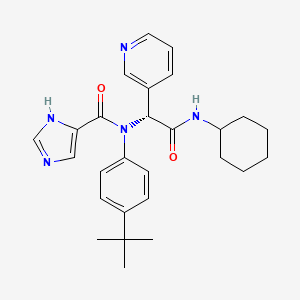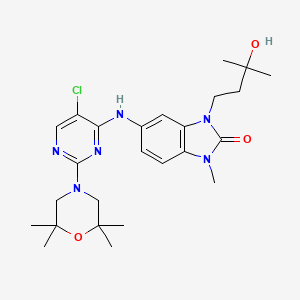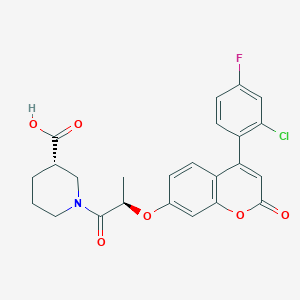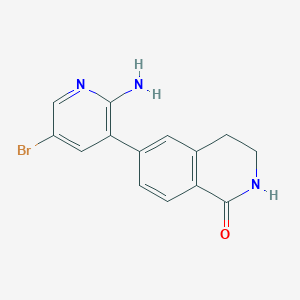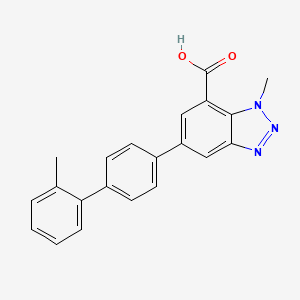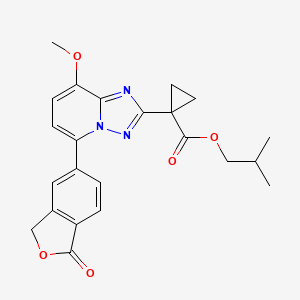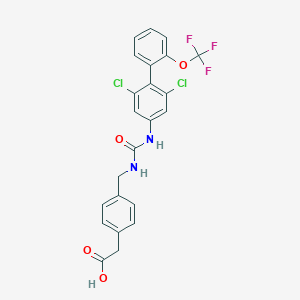
RORgammat inverse agonist 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RORgammat inverse agonist 13 is a synthetic compound designed to inhibit the activity of the retinoic acid receptor-related orphan receptor gamma-t (RORgammat). This receptor is a nuclear transcription factor that plays a crucial role in the differentiation of T helper 17 cells and the production of interleukin 17, a pro-inflammatory cytokine. By inhibiting RORgammat, this compound has potential therapeutic applications in treating autoimmune and inflammatory diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RORgammat inverse agonist 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a novel N-sulfonamide tetrahydroquinoline scaffold. The reaction conditions often include the use of specific reagents such as sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
RORgammat inverse agonist 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
RORgammat inverse agonist 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of RORgammat inhibitors.
Biology: Employed in research to understand the role of RORgammat in T helper 17 cell differentiation and interleukin 17 production.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
Industry: Utilized in the development of new drugs targeting RORgammat for various inflammatory and autoimmune conditions
Mecanismo De Acción
RORgammat inverse agonist 13 exerts its effects by binding to the ligand-binding domain of RORgammat, causing a conformational change that disrupts the receptor’s ability to recruit coactivators. This inhibition prevents the transcription of target genes involved in T helper 17 cell differentiation and interleukin 17 production. The critical role of specific residues, such as tryptophan 317, in stabilizing the receptor’s active conformation is essential for its function .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
RORgammat inverse agonist 13 is unique due to its high potency and selectivity for RORgammat. Unlike some other inverse agonists, it effectively inhibits both interleukin 17A and interleukin 17F production, making it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases .
Propiedades
IUPAC Name |
2-[4-[[[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]carbamoylamino]methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N2O4/c24-17-10-15(30-22(33)29-12-14-7-5-13(6-8-14)9-20(31)32)11-18(25)21(17)16-3-1-2-4-19(16)34-23(26,27)28/h1-8,10-11H,9,12H2,(H,31,32)(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAVYJYWRYFFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)NC(=O)NCC3=CC=C(C=C3)CC(=O)O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
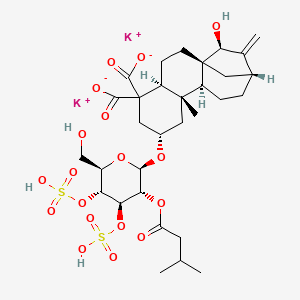
![[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride](/img/structure/B8144444.png)
